6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Kinase inhibitor design Isosteric replacement Hydrogen-bond acceptor strength

6-(5-Methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 1428139-68-7, molecular formula C₁₂H₁₂N₂O₂, molecular weight 216.24 g/mol) is a minimalist tetrahydroindazol-4-one derivative bearing a 5-methyl-2-furyl substituent at the 6-position. This core scaffold has been validated as a privileged structure in medicinal chemistry, most notably as the foundation for potent interleukin-2 inducible T-cell kinase (ITK) inhibitors with in vivo efficacy , and for human dihydroorotate dehydrogenase (DHODH) inhibitors with p53-activating anticancer activity.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1428139-68-7
Cat. No. B1429639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
CAS1428139-68-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2CC3=C(C=NN3)C(=O)C2
InChIInChI=1S/C12H12N2O2/c1-7-2-3-12(16-7)8-4-10-9(6-13-14-10)11(15)5-8/h2-3,6,8H,4-5H2,1H3,(H,13,14)
InChIKeyYHSIPSHDHQIXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-Methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 1428139-68-7): Procurement-Ready Tetrahydroindazol-4-one Scaffold for Kinase & DHODH Programs


6-(5-Methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 1428139-68-7, molecular formula C₁₂H₁₂N₂O₂, molecular weight 216.24 g/mol) is a minimalist tetrahydroindazol-4-one derivative bearing a 5-methyl-2-furyl substituent at the 6-position . This core scaffold has been validated as a privileged structure in medicinal chemistry, most notably as the foundation for potent interleukin-2 inducible T-cell kinase (ITK) inhibitors with in vivo efficacy [1], and for human dihydroorotate dehydrogenase (DHODH) inhibitors with p53-activating anticancer activity [2]. Unlike more elaborated analogs carrying additional N-phenyl or 3-phenyl substituents, this compound presents the unadorned tetrahydroindazol-4-one core, offering a lower-molecular-weight entry point for fragment-based screening, scaffold-hopping campaigns, and late-stage diversification.

Why 6-(5-Methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Cannot Be Replaced by Generic Tetrahydroindazol-4-one Analogs


Tetrahydroindazol-4-ones are not interchangeable commodities; minor structural modifications produce profound shifts in target selectivity, cellular potency, and ADME properties. In the ITK series, the introduction of a 5-methyl-2-furyl substituent at the 6-position was critical for occupying a lipophilic selectivity pocket above the ligand plane, directly contributing to kinase selectivity over off-target receptors [1]. Replacement of the furan oxygen with sulfur (thiophene isostere) alters hydrogen-bonding capacity and can redirect biological activity, as demonstrated in anti-inflammatory furan-thiophene comparator studies [2]. Similarly, the absence of N-phenyl or 3-phenyl substituents – which are present in the more elaborated analogs CAS 1428139-38-1 and CAS 1428139-41-6 respectively – fundamentally changes molecular weight, lipophilicity, and synthetic tractability for downstream diversification. Substituting this compound with a generic tetrahydroindazol-4-one lacking the 5-methyl-2-furyl motif thus risks losing the specific pharmacophoric features that drive target engagement and selectivity in kinase and DHODH programs.

Quantitative Differentiation Evidence for 6-(5-Methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Against Closest Analogs


Furan Oxygen vs. Thiophene Sulfur: Divergent H-Bond Capacity and Predicted Target Engagement

In the tetrahydroindazol-4-one kinase inhibitor series, the 5-methyl-2-furyl substituent provides a hydrogen-bond acceptor (furan oxygen) that contributes to ligand–protein interactions, whereas the direct thiophene isostere (CAS 1428139-57-4) replaces this oxygen with sulfur, which is a weaker H-bond acceptor. Comparative pharmacological studies across furan-thiophene pairs have demonstrated that furan-containing analogs exhibit superior anti-inflammatory activity (IC₅₀ differences of 2- to 5-fold) attributable to this H-bond capacity [1].

Kinase inhibitor design Isosteric replacement Hydrogen-bond acceptor strength

Molecular Weight Advantage: Minimalist Core vs. 3-Phenyl Analog for Fragment-Based Screening

6-(5-Methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (MW 216.24) is significantly smaller than its 3-phenyl-substituted analog CAS 1428139-41-6 (MW 292.33), representing a 26% reduction in molecular weight [1]. This places the compound firmly within fragment-like physicochemical space (MW < 250), whereas the 3-phenyl analog exceeds typical fragment limits, making the target compound more suitable for fragment-based screening and subsequent structure-guided growth.

Fragment-based drug discovery Ligand efficiency Lead optimization

Synthetic Tractability: Unsubstituted NH and N2 Positions Enable Regioselective Derivatization

Unlike the N-phenyl analog (CAS 1428139-38-1) which already bears a substituent at N1, the target compound retains a free NH at the indazole N1 (or N2) position. This permits regioselective N-functionalization – alkylation, acylation, or arylation – enabling rapid analog generation. In the HNE inhibitor series, regioselective N-derivatization of tetrahydroindazol-4-ones yielded isomer pairs with differential inhibitory activity (Ki values spanning 6–35 nM depending on substitution pattern), demonstrating the criticality of accessible N-handles [1]. The 1-phenyl analog (CAS 1428139-38-1) is precluded from such N1 diversification.

Medicinal chemistry Parallel synthesis Scaffold diversification

Lipophilicity Differential: Reduced LogP vs. 3-Phenyl Analog Correlates with Improved Solubility Predictions

The computed XLogP3 for the target compound is approximately 1.5, compared to 2.9 for the 3-phenyl analog (CAS 1428139-41-6), representing a ΔLogP of approximately −1.4 [1]. In the DHODH inhibitor optimization program, reduced lipophilicity was directly correlated with improved aqueous solubility and reduced off-target cytotoxicity, enabling the identification of compound 51 as a preclinical candidate [2]. The lower LogP of the target compound is therefore consistent with the physicochemical trajectory favored in the successful DHODH lead optimization campaign.

ADME prediction Aqueous solubility Lipophilic ligand efficiency

Kinase Selectivity Profile: 5-Methyl-2-Furyl Occupies Lipophilic Selectivity Pocket Validated in ITK Co-Crystal Structures

X-ray co-crystal structures of tetrahydroindazole-based ITK inhibitors (e.g., PDB 4RFM, 4PQN) reveal that the 5-methyl-2-furyl (or analogous heteroaryl) substituent at the 6-position projects into a lipophilic selectivity pocket above the ATP-binding site plane [1]. This pocket is not accessed by simpler tetrahydroindazol-4-ones lacking a 6-aryl substituent (e.g., 6-unsubstituted or 6-alkyl analogs), which consequently exhibit reduced kinase selectivity profiles. The second-generation ITK inhibitors incorporating this motif achieved Ki values as low as 0.7 nM (GNE-9822) with >100-fold selectivity over related kinases [2].

Kinase selectivity Structure-based drug design ITK inhibition

Optimal Procurement and Research Application Scenarios for 6-(5-Methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 1428139-68-7)


Fragment-Based Screening Against Kinase Targets (ITK, CDK, GSK-3β)

With MW = 216.24 and XLogP3 ≈ 1.5, this compound sits within ideal fragment physicochemical space (MW < 250, LogP < 3). Its tetrahydroindazol-4-one core is a proven kinase hinge-binding motif, and the 5-methyl-2-furyl substituent provides a validated selectivity vector [1]. Deploy this compound in fragment screens by SPR, DSF, or X-ray crystallography to identify initial hits, then exploit the unsubstituted NH positions for structure-guided fragment growth.

Scaffold-Hopping Starting Point for DHODH Inhibitor Programs

The tetrahydroindazole core has been optimized to yield nanomolar DHODH inhibitors that activate p53 and inhibit cancer cell growth [1]. This compound, lacking the 3-phenyl substituent present in more advanced analogs, serves as an ideal minimalist scaffold for scaffold-hopping campaigns aimed at identifying novel DHODH inhibitor chemotypes with improved metabolic stability and reduced off-target cytotoxicity, as demonstrated in the HZ00-to-HZ05 optimization trajectory [2].

Parallel Library Synthesis via Regioselective N-Functionalization

The two free NH positions on the indazole ring enable parallel derivatization – N1-alkylation, N2-acylation, or N1-arylation – using established protocols from the HNE inhibitor series [1]. This compound is the preferred intermediate over N-phenyl or 3-phenyl pre-substituted analogs (CAS 1428139-38-1, CAS 1428139-41-6) because it preserves both diversity vectors, allowing a single batch to generate 50–200 analogs in a single parallel synthesis run.

Isosteric Comparator Studies: Furan vs. Thiophene SAR Exploration

Procure this compound alongside its thiophene isostere (CAS 1428139-57-4) to systematically evaluate the impact of heteroatom exchange (O vs. S) on target binding, cellular potency, and metabolic stability. Furan–thiophene comparator studies have revealed 2- to 5-fold differences in anti-inflammatory IC₅₀ values [1], making such paired evaluations essential for establishing robust SAR in kinase and inflammation programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.